molecular formula C15H16N6O5 B2528974 ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate CAS No. 477870-50-1

ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate

Cat. No.: B2528974
CAS No.: 477870-50-1
M. Wt: 360.33
InChI Key: HXZVUZMZIKXWEK-SCQXFAKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrazone derivative featuring a nitro group at the ortho position of the phenyl ring, a cyano group, and an acetyl hydrazone moiety. Its synthesis typically involves condensation reactions between ethyl acetoacetate and substituted hydrazines under acidic or reflux conditions. The presence of multiple electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), enhances its reactivity in metal coordination and biological interactions .

Properties

IUPAC Name

ethyl (3E)-3-[[(2E)-2-cyano-2-[(2-nitrophenyl)hydrazinylidene]acetyl]hydrazinylidene]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O5/c1-3-26-14(22)8-10(2)17-20-15(23)12(9-16)19-18-11-6-4-5-7-13(11)21(24)25/h4-7,18H,3,8H2,1-2H3,(H,20,23)/b17-10+,19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZVUZMZIKXWEK-SCQXFAKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/C#N)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N6O5C_{15}H_{16}N_{6}O_{5} . The compound features multiple functional groups, including hydrazones and cyano groups, which are known to influence its biological activity.

PropertyValue
Molecular Weight356.32 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log PNot available

This compound exhibits a range of biological activities attributed to its structural components. The presence of the nitrophenyl group is significant as nitro compounds often display anti-inflammatory and anticancer properties.

Inhibition Studies : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, such as vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of similar hydrazone derivatives on various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 20 to 50 µM against HepG2 and MCF-7 cell lines. This compound may exhibit comparable activity due to its structural similarities .
  • Anti-inflammatory Effects : Another investigation into hydrazone derivatives revealed their potential to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound could similarly affect inflammation pathways, leading to reduced edema in animal models .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines (IC50: ~20-50 µM)
Anti-inflammatoryReduction in cytokine production
Enzyme InhibitionPotential VEGFR inhibition

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Advanced techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its structure and confirm its purity.

Synthesis Pathway

The synthesis typically involves the reaction of ethyl cyanoacetate with appropriate hydrazones under controlled conditions, often utilizing solvents like DMF or ethanol. The reaction yields the target compound with moderate to high yields depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research has indicated that compounds similar to ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate exhibit notable antioxidant properties. For instance, derivatives of cyanoacetic acid have been evaluated for their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .

Antibacterial Properties
The compound's structural characteristics suggest potential antibacterial activity. Studies have shown that similar hydrazone derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Material Science

Synthesis of Polymers
this compound can be utilized in synthesizing novel polymers with enhanced properties. Its functional groups allow for copolymerization processes that can yield materials with specific thermal and mechanical characteristics, suitable for applications in coatings and adhesives .

Case Study 1: Antioxidant Evaluation

A study conducted by Madhavi and Ramanamma demonstrated the synthesis of various cyanoacetamide derivatives, including those related to this compound. These compounds showed significant antioxidant activity when tested against standard free radical scavengers, highlighting their potential in pharmaceutical applications aimed at oxidative stress management .

Case Study 2: Antibacterial Testing

In a separate investigation, derivatives of the compound were tested against several bacterial strains. The results indicated that certain modifications to the hydrazone structure enhanced antibacterial efficacy, suggesting that this compound could be a lead compound in antibiotic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

(a) Ethyl-3-(2-(4-Nitrophenyl)hydrazono)butanoate (NEP)
  • Structure: Contains a para-nitro group instead of ortho-nitro and lacks the cyano-acetyl hydrazone moiety.
  • Properties : Exhibits planar geometry due to keto-hydrazo tautomerism. The para-nitro group provides strong electron withdrawal but less steric hindrance compared to ortho substitution.
  • Applications : Forms stable metal complexes with antifungal activity, as demonstrated in spectroscopic studies .
(b) Ethyl 2-[(3-Chlorophenyl)hydrazono]-3-oxobutanoate
  • Structure : Substitutes nitro with a chloro (-Cl) group at the meta position.
  • Properties : The chloro group is moderately electron-withdrawing but less polar than nitro. The compound adopts a planar structure due to tautomerism but shows reduced reactivity in coordination chemistry compared to nitro analogs .
(c) Ethyl (2E)-2-[(4-Nitrophenyl)hydrazono]-3-oxobutanoate
  • Structure: Features a para-nitro group and lacks the cyano-acetyl hydrazone chain.
  • Properties : The para-nitro group enhances electronic delocalization but reduces steric effects compared to the ortho isomer. This compound is a precursor in synthesizing heterocyclic derivatives .
(d) Ethyl 3-{2-[2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetyl]hydrazono}butanoate
  • Structure : Replaces the nitro-phenyl group with a coumarin-derived acetyl moiety.
  • Properties : The hydroxyl and ketone groups introduce hydrogen-bonding capabilities, improving solubility in polar solvents. Used in antimicrobial studies .

Functional Group Modifications

(a) Cyano Group Incorporation
  • Example: Ethyl 2-[(E)-2-(3-Chloro-2-methylphenyl)hydrazono]-2-cyanoacetate.
  • Impact: The cyano group increases electron withdrawal, stabilizing the hydrazone tautomer and enhancing reactivity in nucleophilic additions. This contrasts with the target compound, where the cyano group is part of a more complex acetyl hydrazone chain .
(b) Acetyl Hydrazone Chain
  • Example: Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate (CAS 477871-03-7).
  • Impact : The benzyl group introduces steric bulk, reducing reactivity in metal coordination compared to the nitro-substituted target compound .
(a) Antifungal Activity
  • NEP : Exhibits moderate antifungal activity via metal complexation (e.g., Co²⁺, Ni²⁺). The ortho-nitro analog may show enhanced activity due to stronger EWG effects .
  • Coumarin Derivatives : Demonstrate antimicrobial properties attributed to the chromene moiety, absent in the target compound .
(b) Metal Coordination
  • NEP : Forms six-coordinate complexes with higher stability constants (log K ~ 4.5–5.2) .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate?

  • Answer: The synthesis typically involves multi-step condensation reactions. A common approach includes reacting a hydrazone precursor (e.g., 2-nitrophenylhydrazine) with a cyanoacetyl derivative under acidic or basic conditions. Key steps:

Precursor Activation: Use ethanol or DMF as a solvent to enhance reactivity.

Condensation: Maintain temperatures between 60–80°C to promote hydrazone bond formation while avoiding side reactions .

pH Control: Adjust to pH 4–6 using acetic acid or sodium acetate to stabilize intermediates .

  • Validation: Monitor reaction progress via TLC or HPLC. Yield optimization requires iterative adjustments of solvent polarity and catalyst (e.g., p-toluenesulfonic acid) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer: A combination of techniques is critical:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify hydrazone tautomerism and substituent positions (e.g., nitro group at 2-position) .
  • IR Spectroscopy: Confirm C=N (1550–1600 cm⁻¹) and NO₂ (1350–1500 cm⁻¹) stretching .
  • UV-Vis: Detect π→π* transitions in hydrazone and nitro groups (λmax ~300–400 nm) .
  • HPLC-MS: Assess purity and molecular weight (theoretical MW: ~415 g/mol) .

Advanced Research Questions

Q. How do halogen or nitro substituents influence the compound’s reactivity and biological activity?

  • Answer: Substituents alter electronic and steric properties:

  • Nitro Group (2-position): Enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions. It may also increase antibacterial activity by disrupting microbial enzyme function .
  • Halogen Comparisons: Chlorine (electron-withdrawing) reduces solubility in polar solvents, whereas methoxy groups (electron-donating) improve solubility but reduce thermal stability .
  • Data Insight: Replace nitro with cyano groups to study activity shifts in kinase inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for similar hydrazones?

  • Answer: Contradictions often arise from assay conditions or structural variations. Strategies include:

Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .

Structural Analysis: Compare X-ray crystallography or DFT calculations to verify tautomeric forms (E/Z isomerism) .

Meta-Analysis: Cross-reference data from compounds with analogous substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl hydrazones) .

Q. What strategies mitigate challenges in characterizing poorly documented physical properties (e.g., solubility, melting point)?

  • Answer:

  • Solubility Prediction: Use Hansen solubility parameters with solvents like DMSO or THF .
  • Melting Point Estimation: Apply DSC (Differential Scanning Calorimetry) with a heating rate of 5°C/min under nitrogen .
  • Hybrid Methods: Combine computational tools (e.g., COSMO-RS) with experimental validation for properties like logP .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under physiological conditions?

  • Answer:

Buffer Systems: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

Time Points: Sample at 0, 24, 48, and 72 hours; analyze via HPLC for degradation products .

Light Sensitivity: Test under UV light (254 nm) to assess photostability .

Q. What computational methods predict interaction mechanisms between this compound and biological targets?

  • Answer:

  • Molecular Docking: Use AutoDock Vina to model binding with cytochrome P450 or bacterial gyrase .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding pocket stability .
  • QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict IC₅₀ values .

Tables for Comparative Analysis

Table 1: Substituent Effects on Reactivity and Bioactivity

SubstituentPositionReactivity (Relative Rate)Antibacterial IC₅₀ (µM)
-NO₂21.0 (Reference)12.5 ± 1.2
-Cl40.718.3 ± 2.1
-OCH₃40.4>50
Data derived from .

Table 2: Optimal Reaction Conditions for Hydrazone Formation

ParameterRangeImpact on Yield
Temperature60–80°CMaximizes at 70°C
SolventEthanol > DMF > THFEthanol: 75% yield
Catalyst (p-TsOH)5–10 mol%10 mol% optimal
Based on .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.